4,7-Dimethyl-2,3-benzofurandione
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Overview
Description
4,7-Dimethyl-2,3-benzofurandione is an organic compound with the molecular formula C({10})H({8})O(_{3}) It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 4 and 7 positions and a dione functional group at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2,3-benzofurandione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzofuran ring.
Reaction Conditions:
Temperature: 80-100°C
Catalyst: Aluminum chloride
Solvent: Dichloromethane or chloroform
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2,3-benzofurandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})) in acidic medium.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Halogenating agents like bromine (Br({2})).
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated benzofurans
Scientific Research Applications
4,7-Dimethyl-2,3-benzofurandione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,7-Dimethyl-2,3-benzofurandione exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dione functional group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
4,7-Dimethyl-2,3-benzofurandione can be compared with other benzofuran derivatives, such as:
2,3-Benzofurandione: Lacks the methyl groups at the 4 and 7 positions, resulting in different chemical reactivity and biological activity.
4-Methyl-2,3-benzofurandione: Contains only one methyl group, leading to variations in its physical and chemical properties.
7-Methyl-2,3-benzofurandione: Similar to 4-methyl-2,3-benzofurandione but with the methyl group at a different position.
The presence of two methyl groups in this compound enhances its lipophilicity and may influence its interaction with biological membranes and proteins, making it unique among its analogs.
Biological Activity
4,7-Dimethyl-2,3-benzofurandione, also known as 4,7-dimethyl-1,3-benzodioxole-2,5-dione, is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of benzofurans that exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and cytoprotective effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core substituted with two methyl groups at the 4 and 7 positions and two carbonyl groups at the 2 and 3 positions.
Anti-inflammatory Properties
Research indicates that this compound acts as an inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators involved in various allergic and inflammatory conditions. The inhibition of their production suggests potential therapeutic applications in treating asthma and other inflammatory diseases .
Antimicrobial Activity
Studies have demonstrated that derivatives of benzofuran compounds exhibit promising antimicrobial activity. In particular, benzofuran derivatives have shown efficacy against various bacterial strains and fungi. For instance:
- Antitubercular Activity : Compounds derived from benzofuran structures have been found to inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
- General Antimicrobial Activity : Other studies reported MIC values ranging from 0.5 mg/mL to 1 mg/mL against both Gram-positive and Gram-negative bacteria .
Cytoprotective Effects
The compound has also been explored for its cytoprotective properties. It has been suggested that its mechanism involves protecting cells from oxidative stress and inflammation-related damage. This property is particularly relevant in the context of conditions like psoriasis and allergic conjunctivitis .
Study on Antimicrobial Efficacy
A notable study synthesized various benzofuran derivatives to evaluate their antimicrobial efficacy against M. tuberculosis H37Rv strains. Among the synthesized compounds, two derivatives exhibited significant activity with MIC values of 8 μg/mL and 2 μg/mL respectively. These findings highlight the potential of benzofuran derivatives in developing new antitubercular agents .
Study on Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory effects of benzofuran derivatives including this compound, it was found that these compounds significantly reduced leukotriene levels in vitro. This reduction correlates with decreased inflammation markers in cellular models .
Data Tables
Properties
CAS No. |
31297-30-0 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4,7-dimethyl-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C10H8O3/c1-5-3-4-6(2)9-7(5)8(11)10(12)13-9/h3-4H,1-2H3 |
InChI Key |
NFCVZXQKIJAKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)OC(=O)C2=O |
Origin of Product |
United States |
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